An In-depth Technical Guide to 3-Hydroxy-3-methyl-2-butanone: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 3-Hydroxy-3-methyl-2-butanone: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Hydroxy-3-methyl-2-butanone (CAS No. 115-22-0). The information is compiled from various scientific sources to support research and development activities. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided. Additionally, this guide includes visualizations of the chemical structure, a typical synthesis workflow, and its role in a key biological pathway, all rendered using the DOT language for clarity and precision.
Chemical Identity and Properties
3-Hydroxy-3-methyl-2-butanone, also known as dimethylacetylcarbinol or methylacetoin, is a secondary alpha-hydroxy ketone.[1][2] It is a clear, colorless to light yellow liquid.[1][2] This compound serves as a valuable intermediate in organic synthesis and has applications as a photoinitiator in UV-curable coatings.[1][3] As an α-hydroxy ketone, its hydroxyl and carbonyl groups offer versatile reactivity for creating a variety of other functional groups, making it a useful synthon in the preparation of more complex molecules.[1][3]
Chemical Identifiers
| Identifier | Value |
| CAS Number | 115-22-0[4][5][6][7] |
| Molecular Formula | C5H10O2[4][5][6][7] |
| Molecular Weight | 102.13 g/mol [7] |
| IUPAC Name | 3-Hydroxy-3-methylbutan-2-one[1] |
| Synonyms | Dimethylacetylcarbinol, 3-Methylacetoin, Acetyldimethylcarbinol, 2-Hydroxy-2-methyl-3-butanone[2][5] |
| InChI | 1S/C5H10O2/c1-4(6)5(2,3)7/h7H,1-3H3[4] |
| InChIKey | BNDRWEVUODOUDW-UHFFFAOYSA-N[4] |
| SMILES | CC(=O)C(C)(C)O[4] |
Physicochemical Properties
| Property | Value |
| Appearance | Clear colorless to light yellow liquid[1][2] |
| Boiling Point | 140-141 °C (lit.)[1][4] |
| Density | 0.971 g/mL at 25 °C (lit.)[1][4] |
| Refractive Index (n20/D) | 1.415 (lit.)[1][4] |
| Flash Point | 42 °C (107.6 °F) - closed cup[4] |
| Solubility | Soluble in chloroform[1] |
| Vapor Pressure | 1.03 mmHg at 25°C[2] |
Chemical Structure
The structure of 3-Hydroxy-3-methyl-2-butanone features a four-carbon chain with a ketone at the second position and a hydroxyl group and two methyl groups at the third position.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3-Hydroxy-3-methyl-2-butanone.
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¹H NMR: In a typical ¹H NMR spectrum, one would expect to see a singlet for the methyl protons adjacent to the carbonyl group, a singlet for the two equivalent methyl protons on the tertiary carbon, and a singlet for the hydroxyl proton. The exact chemical shifts can vary based on the solvent used.
-
¹³C NMR: The ¹³C NMR spectrum would show distinct peaks for the carbonyl carbon (typically in the 205-220 ppm range), the quaternary carbon bearing the hydroxyl group, the carbon of the acetyl methyl group, and the carbons of the two equivalent methyl groups.
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O (carbonyl) stretching vibration, typically around 1700-1725 cm⁻¹. A broad absorption band corresponding to the O-H stretching of the hydroxyl group would also be present, generally in the region of 3200-3600 cm⁻¹.
-
Mass Spectrometry (MS): The electron ionization mass spectrum would show the molecular ion peak (M⁺) at m/z = 102. Fragmentation patterns would likely involve the loss of methyl and acetyl groups.
Experimental Protocols
Synthesis of 3-Hydroxy-3-methyl-2-butanone
A common method for the synthesis of 3-Hydroxy-3-methyl-2-butanone is through the hydration of 2-methyl-3-butyn-2-ol.[1][3]
Materials:
-
2-methyl-3-butyn-2-ol (1.0 mol, 84g)
-
Concentrated sulfuric acid (98 wt%, 19 mL)
-
Yellow mercury oxide (13g)
-
Deionized water (100 mL)
-
Ether
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Catalyst Preparation: Slowly add 19 mL of concentrated sulfuric acid to 100 mL of water in a flask with cooling. To this acidic solution, add 13 g of yellow mercury oxide over a period of 1.5 hours.
-
Reaction: Heat the mercury oxide-containing sulfuric acid solution to 65-75 °C. Add 84 g (1.0 mol) of 2-methyl-3-butyn-2-ol dropwise to the solution while maintaining the temperature between 65-75 °C.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 65-75 °C for 30 minutes.
-
Work-up: Cool the reaction mixture to room temperature and perform suction filtration to remove any solids.
-
Extraction: Extract the filtrate with ether (3 x 20 mL).
-
Washing: Wash the combined organic phases with water and then with a sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate the filtrate by rotary evaporation.
-
Purification: Purify the crude product by distillation, collecting the fraction at 140 °C to obtain 3-hydroxy-3-methyl-2-butanone as a light yellow liquid.[1][3]
Biological Significance
3-Hydroxy-3-methyl-2-butanone is an intermediate in the 2,3-butanediol pathway, which is significant in certain microorganisms. For instance, in the plant pathogen Pectobacterium carotovorum, this pathway is linked to its virulence. The production of 3-hydroxy-2-butanone (acetoin) can lead to a more alkaline environment, which enhances the activity of pectate lyases, enzymes that degrade plant cell walls and contribute to soft rot disease.
Safety and Handling
3-Hydroxy-3-methyl-2-butanone is a flammable liquid and vapor.[4] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[8] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[4] Store in a tightly closed container in a cool, dry place designated for flammable liquids.[8] In case of skin contact, wash immediately with soap and plenty of water.[8] If inhaled, move to fresh air.[8]
This guide is intended for informational purposes for qualified professionals and does not constitute a warranty of the accuracy or completeness of the information. Users should conduct their own assessments and follow all applicable safety guidelines.
References
- 1. 3-Hydroxy-3-methyl-2-butanone | 115-22-0 [chemicalbook.com]
- 2. 3-Hydroxy-3-methyl-2-butanone [webbook.nist.gov]
- 3. 3-Hydroxy-3-methyl-2-butanone [webbook.nist.gov]
- 4. 3-Hydroxy-3-methyl-2-butanone [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. MiMeDB: 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (MMDBc0017342) [mimedb.org]
- 7. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
